molecular formula C21H18N4O2 B5103452 2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5103452
M. Wt: 358.4 g/mol
InChI Key: IWKIXBUYFRQZEQ-UHFFFAOYSA-N
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Description

2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl hydrazine with 6-oxo-1,6-dihydropyridazine-3-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 4H-pyrido[1,2-a]pyrimidin-4-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may act as an antagonist to specific receptors or inhibit the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique structural features and the specific biological activities it exhibits.

Properties

IUPAC Name

2-[[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-6-7-15(2)17(11-14)18-8-9-20(26)25(23-18)13-16-12-21(27)24-10-4-3-5-19(24)22-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKIXBUYFRQZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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